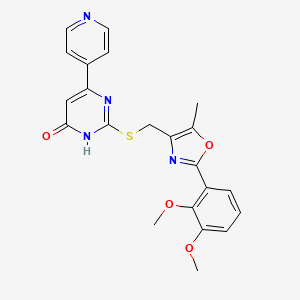

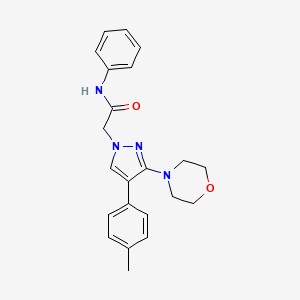

2-(((2-(2,3-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(pyridin-4-yl)pyrimidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various pyrimidine derivatives has been explored in the provided studies. For instance, oligodeoxynucleotides containing thio analogues of pyrimidine-pyrimidinone photo-dimers were synthesized through selective irradiation and characterized by HPLC and base composition analysis . Another study reported the synthesis of pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones via heterocyclization, nucleophilic displacement, and cyclocondensation . Additionally, the preparation of molecular salts with anticonvulsant properties was achieved using a combination of reactants in ethanolic solution or a DMSO and ethanol mixture . The synthesis of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones and their S-alkylation under phase transfer conditions was also described .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various techniques. Single-crystal X-ray diffraction was employed to determine the complete crystal structure of N-(3,4-dimethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, a new inhibitor of CLK1 and DYRK1A kinases . Similarly, the crystal structure, spectroscopic characterization, and Hirshfeld surface analysis of a novel pyrimidine derivative were reported, along with DFT calculations . The structure of a potential antibacterial agent was characterized by elemental analysis, NMR, and single-crystal X-ray diffraction .

Chemical Reactions Analysis

The reactivity of the synthesized pyrimidine derivatives was investigated in several studies. For example, the reaction of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones with electrophiles resulted in various derivatives, including methylsulfanyl and acetyl derivatives . Quantum-chemical studies provided insights into the stability and reaction centers for electrophilic attack of various pyrimidin-4-ones . Additionally, new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives were explored, leading to the synthesis of compounds with established structures based on chemical and spectroscopic evidence .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were analyzed in several studies. The oligodeoxynucleotides containing thio analogues of pyrimidine-pyrimidinone photo-dimers exhibited characteristic UV absorbance and fluorescence, and their hybridization to complementary sequences formed stable B-DNA with potential local structural perturbations . The anticonvulsant molecular salts showed noticeable activity even at low concentrations and had LD50 values greater than 1500 mg/kg . The antibacterial activity of a novel pyrimidine derivative was evaluated against various microbial strains, showing good to moderate activity . The potential antibacterial agent was also screened for activity against Gram-positive and Gram-negative bacteria, revealing good to moderate antibacterial activity .

Applications De Recherche Scientifique

Synthesis and Characterization

The compound and its derivatives have been a subject of interest in the field of synthetic chemistry for the creation of novel heterocyclic compounds. For instance, the work by Hassneen and Abdallah (2003) explores new routes to synthesize pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, demonstrating the compound's utility in generating diverse heterocyclic structures Hassneen & Abdallah, 2003. Similarly, Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents, which underscores the compound's relevance in medicinal chemistry Rahmouni et al., 2016.

Nonlinear Optical (NLO) Properties

The investigation into the nonlinear optical properties of thiopyrimidine derivatives, as discussed by Hussain et al. (2020), highlights the compound's potential application in the fields of optoelectronics and material science. The study provides insights into the structural parameters, electronic, and NLO exploration of these derivatives, suggesting their utility in high-tech applications Hussain et al., 2020.

Antimicrobial Activity

The synthesis and antimicrobial evaluation of 1,3,4-oxadiazole thioether derivatives, as detailed by Song et al. (2017), illustrate the compound's potential in developing new antibacterial agents. This research indicates the broad spectrum of applications in combating microbial resistance Song et al., 2017.

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel derivatives containing fused pyrimidinones and evaluated their anti-inflammatory and analgesic activities. This study underscores the potential therapeutic applications of such compounds in the pharmaceutical industry Abu‐Hashem et al., 2020.

Charge Transport Ability

Chen et al. (2017) designed and synthesized a molecule with significant two-photon absorption and charge transport ability, showcasing the application of such compounds in semiconductors and photonics Chen et al., 2017.

Propriétés

IUPAC Name |

2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4S/c1-13-17(24-21(30-13)15-5-4-6-18(28-2)20(15)29-3)12-31-22-25-16(11-19(27)26-22)14-7-9-23-10-8-14/h4-11H,12H2,1-3H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJGTEWXHMLBPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2523013.png)

![N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2523014.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2523019.png)

![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523027.png)

![3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2523028.png)

![3-Methyl-7-[2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2523029.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2523031.png)